4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include dichloromethane, aluminum chloride, potassium permanganate, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics . It is employed as a biochemical tool to study protein interactions and functions. Additionally, it has applications in organic synthesis, where it serves as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and alter their function, which is useful in proteomics research . The exact pathways and molecular targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol include:
2-Bromo-4-methylphenol: This compound has a similar structure but lacks the amino and chloro substituents.
4-Bromo-2-chlorophenol: This compound is structurally similar but does not have the amino and methyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-2-[(4-chloro-2-methylanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWOSRPMFPOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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